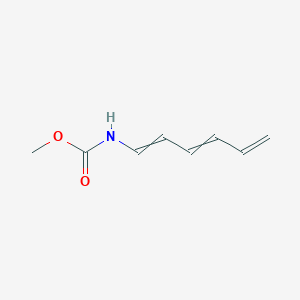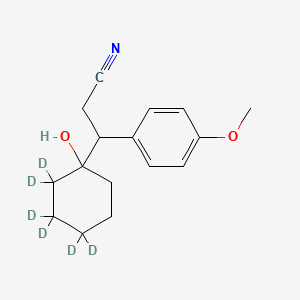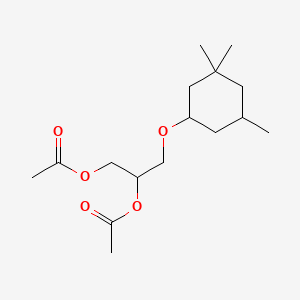
Propanetriol, 1-(3,5,5-trimethylcyclohexyl)ether, 2,3-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. This compound is characterized by the presence of a 3,3,5-trimethylcyclohexyl group attached to a 1,2-propanediol backbone, with two acetate groups attached to the diol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate typically involves the reaction of 3,3,5-trimethylcyclohexanol with epichlorohydrin to form the corresponding glycidyl ether. This intermediate is then reacted with acetic anhydride under acidic conditions to yield the final diacetate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed under basic or acidic conditions to yield the corresponding diol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular membranes, affecting their properties and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to the diacetate compound, used in similar applications.
3,3,5-Trimethylcyclohexyl acetate: Another derivative with different functional groups.
1,2-Propanediol diacetate: Lacks the cyclohexyl group, leading to different properties and applications.
Uniqueness
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is unique due to its combination of a bulky cyclohexyl group and two acetate groups, providing distinct reactivity and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
63715-96-8 |
|---|---|
Formule moléculaire |
C16H28O5 |
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
[2-acetyloxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl] acetate |
InChI |
InChI=1S/C16H28O5/c1-11-6-14(8-16(4,5)7-11)20-10-15(21-13(3)18)9-19-12(2)17/h11,14-15H,6-10H2,1-5H3 |
Clé InChI |
SRXIDOKQJSNPIT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C)OCC(COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


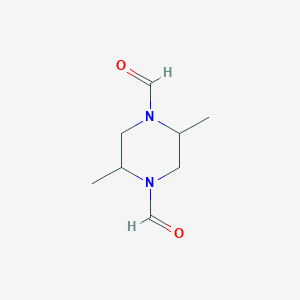

![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)

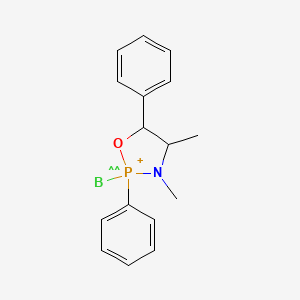
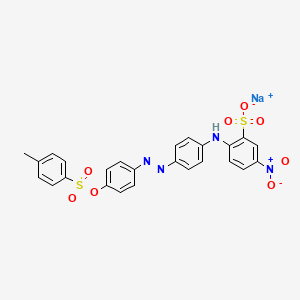
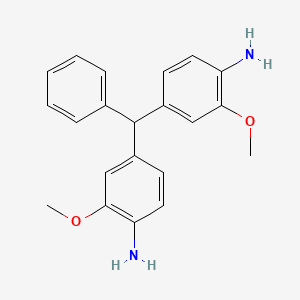
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)

![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
